molecular formula C22H22N4O4S B11167491 N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11167491
M. Wt: 438.5 g/mol
InChI Key: UUIRTKFDDKBOPL-UHFFFAOYSA-N
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Description

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an indole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antibacterial properties against various strains of bacteria.

    Medicine: Explored for its potential anticancer activity, particularly against certain types of tumors.

Mechanism of Action

The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its dual functionality, combining the properties of both benzothiazole and indole moieties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H22N4O4S/c1-26-15(12-13-16(29-2)8-9-17(30-3)20(13)26)21(28)23-11-10-19(27)25-22-24-14-6-4-5-7-18(14)31-22/h4-9,12H,10-11H2,1-3H3,(H,23,28)(H,24,25,27)

InChI Key

UUIRTKFDDKBOPL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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